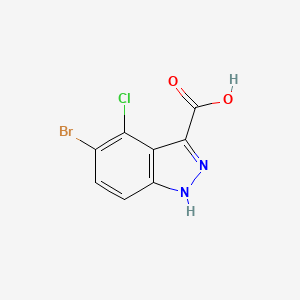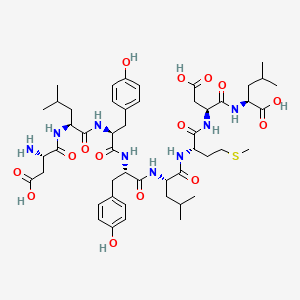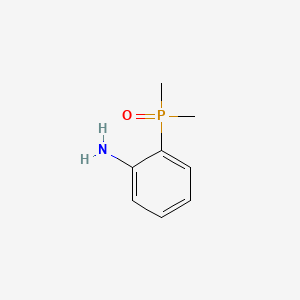![molecular formula C37H51O3P B598689 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde CAS No. 1202865-21-1](/img/structure/B598689.png)
2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of Action
It is known to be a ligand suitable for various coupling reactions , suggesting that it may interact with a variety of molecular targets involved in these reactions.
Mode of Action
The compound acts as a ligand in several types of coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling . As a ligand, it binds to a central metal atom in a coordination complex, facilitating the coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde typically involves the reaction of 3,5-di-tert-butyl-4-methoxyphenylphosphine with 2-formylbenzoic acid under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a suitable solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature until the reaction is complete, followed by purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde undergoes various types of reactions, including:
Substitution: The phosphine ligand can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Palladium catalysts in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings.
Major Products
Oxidation: 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzoic acid.
Reduction: 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzyl alcohol.
Substitution: Various coupled products depending on the specific cross-coupling reaction.
Aplicaciones Científicas De Investigación
2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde is widely used in scientific research, particularly in the field of organic chemistry. Its applications include:
Material Science: Used in the synthesis of complex organic molecules and polymers.
Biological Studies: Investigated for its role in biological systems and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
2-(Diphenylphosphino)benzaldehyde: Another phosphine ligand used in similar catalytic applications.
2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde: A structurally related compound with different substituents on the phenyl rings.
Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine: A related phosphine compound with a chlorine substituent.
Uniqueness
2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde is unique due to its bulky tert-butyl groups and methoxy substituents, which provide steric protection and electronic modulation. This enhances its stability and reactivity in catalytic processes compared to other phosphine ligands .
Propiedades
IUPAC Name |
2-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H51O3P/c1-34(2,3)27-19-25(20-28(32(27)39-13)35(4,5)6)41(31-18-16-15-17-24(31)23-38)26-21-29(36(7,8)9)33(40-14)30(22-26)37(10,11)12/h15-23H,1-14H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWZHFURVJBYGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=CC=CC=C2C=O)C3=CC(=C(C(=C3)C(C)(C)C)OC)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H51O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746390 |
Source


|
| Record name | 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphanyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202865-21-1 |
Source


|
| Record name | 2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphanyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
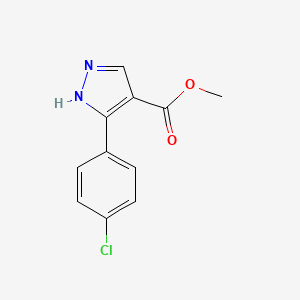


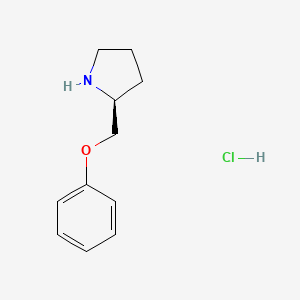


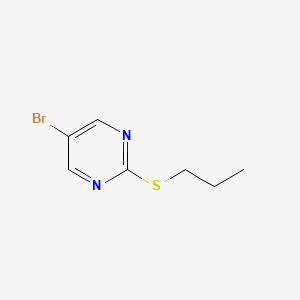

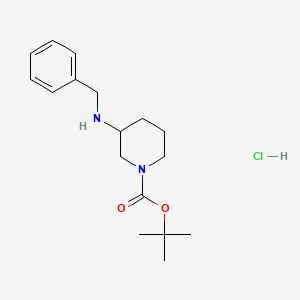
![(4S)-3-[(2S,4S)-4-azido-4-[(2S,4S)-5-oxo-4-propan-2-yloxolan-2-yl]-2-propan-2-ylbutanoyl]-4-benzyl-1,3-oxazolidin-2-one](/img/structure/B598620.png)
